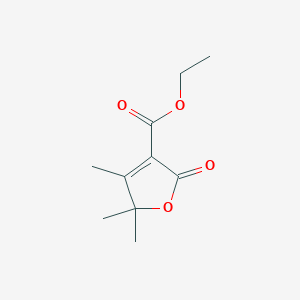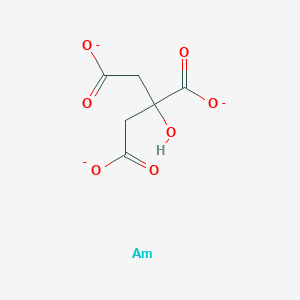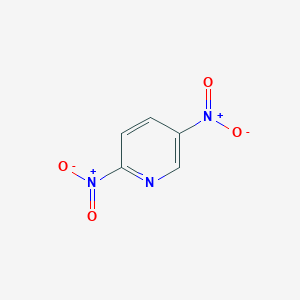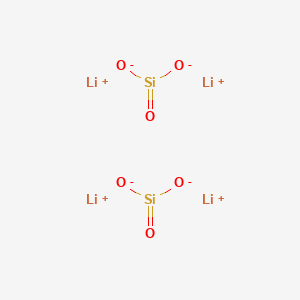
Benzenesulfonic acid, o-chloro-phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, o-chloro-phenyl ester is an organic compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been studied extensively for its properties as a chemical reagent and its potential applications in various fields.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, o-chloro-phenyl ester is not fully understood. However, it is believed to act as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules to facilitate chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of benzenesulfonic acid, o-chloro-phenyl ester. However, it is known to be a highly reactive compound that can cause skin irritation and respiratory problems if not handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzenesulfonic acid, o-chloro-phenyl ester in lab experiments is its high reactivity, which makes it useful in a wide range of chemical reactions. However, its corrosive nature means that it must be handled with care, and its potential health hazards make it unsuitable for use in certain experiments.
Orientations Futures
There are several potential future directions for research on benzenesulfonic acid, o-chloro-phenyl ester. One area of interest is its potential as a catalyst in the synthesis of new organic compounds. Another area of research could focus on its potential use in the development of new drugs or other therapeutic agents. Additionally, further studies could be conducted to better understand its mechanism of action and potential health effects.
Méthodes De Synthèse
The synthesis of benzenesulfonic acid, o-chloro-phenyl ester involves the reaction of o-chlorophenol with sulfuric acid to form o-chlorophenol sulfate. This intermediate is then reacted with benzene sulfonic acid to form the final product. The reaction is typically carried out under reflux conditions and requires careful handling due to the corrosive nature of the reagents.
Applications De Recherche Scientifique
Benzenesulfonic acid, o-chloro-phenyl ester has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of esters and ethers. It is also used as a catalyst in various reactions, such as the Friedel-Crafts acylation reaction.
Propriétés
Numéro CAS |
13659-19-3 |
|---|---|
Nom du produit |
Benzenesulfonic acid, o-chloro-phenyl ester |
Formule moléculaire |
C12H9ClO3S |
Poids moléculaire |
268.72 g/mol |
Nom IUPAC |
phenyl 2-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H9ClO3S/c13-11-8-4-5-9-12(11)17(14,15)16-10-6-2-1-3-7-10/h1-9H |
Clé InChI |
MIRAITXRURDOHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2Cl |
SMILES canonique |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2Cl |
Autres numéros CAS |
13659-19-3 |
Synonymes |
Benzenesulfonic acid, o-chloro-phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)




![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)
